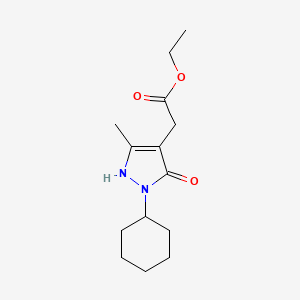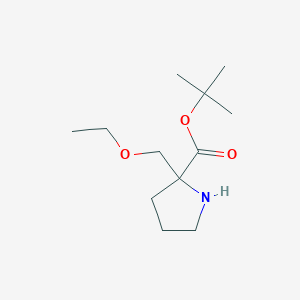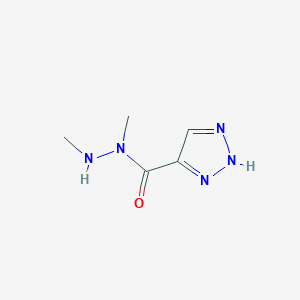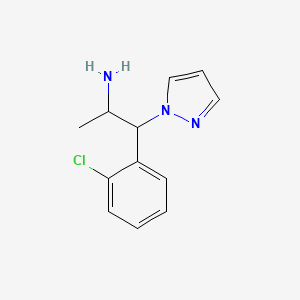
1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene, with the chemical formula C₁₅H₁₆ClNO, is a compound that combines an aromatic benzene ring with an amino group and a phenoxypropyl side chain. Its molecular weight is approximately 245.29 g/mol
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of 1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene involves several steps. One common approach is the reaction between 4-chlorobenzaldehyde and 1-(3-phenoxypropyl)piperazine under suitable conditions. The reaction typically occurs in a solvent such as ethanol or acetonitrile, and the product is isolated through purification techniques like column chromatography .
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes. Optimization of reaction conditions, scalability, and cost-effectiveness would be essential for industrial production.
Analyse Des Réactions Chimiques
1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene can participate in various chemical reactions:
Substitution Reactions: It may undergo nucleophilic substitution reactions due to the presence of the amino group. Common reagents include alkyl halides or other electrophiles.
Oxidation and Reduction: The benzene ring can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Major Products: The specific products formed depend on reaction conditions and reagents. Detailed studies are needed to identify major reaction pathways and products.
Applications De Recherche Scientifique
Medicine: It could serve as a starting point for drug development due to its structural features.
Chemical Research: Researchers may explore its reactivity and use it as a building block for more complex molecules.
Biological Studies: Investigating its interactions with biological targets could reveal insights into its pharmacological effects.
Mécanisme D'action
The exact mechanism by which 1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene exerts its effects remains an area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
While detailed comparisons are scarce, researchers can explore related compounds such as 1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene and other analogs to understand their unique properties.
Propriétés
Formule moléculaire |
C15H16ClNO |
|---|---|
Poids moléculaire |
261.74 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-phenoxypropan-1-amine |
InChI |
InChI=1S/C15H16ClNO/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14/h1-9,15H,10-11,17H2 |
Clé InChI |
HYDLQNLHUATIDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCC(C2=CC=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13223550.png)


![4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13223576.png)


![Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate](/img/structure/B13223599.png)

![1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13223612.png)


![N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine](/img/structure/B13223630.png)
![2-(6-Azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid](/img/structure/B13223632.png)
